molecular formula C11H12Cl2O B14248166 4-Tert-butyl-3-chlorobenzoyl chloride CAS No. 521957-97-1

4-Tert-butyl-3-chlorobenzoyl chloride

Cat. No.: B14248166
CAS No.: 521957-97-1
M. Wt: 231.11 g/mol
InChI Key: LLSNAQAUGBGPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-3-chlorobenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a tert-butyl group at the fourth position and a chlorine atom at the third position. This compound is commonly used in organic synthesis, particularly in the preparation of various chemical intermediates and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-chlorobenzoyl chloride typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-tert-butylbenzoyl chloride with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified by distillation under reduced pressure to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-3-chlorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    4-Tert-butyl-3-chlorobenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

4-Tert-butyl-3-chlorobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-chlorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on various organic molecules, leading to the formation of amides, esters, and other derivatives. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .

Comparison with Similar Compounds

    4-Tert-butylbenzoyl chloride: Lacks the chlorine substituent at the third position.

    3-Chlorobenzoyl chloride: Lacks the tert-butyl group at the fourth position.

    Benzoyl Chloride: Lacks both the tert-butyl and chlorine substituents.

Uniqueness: 4-Tert-butyl-3-chlorobenzoyl chloride is unique due to the presence of both the tert-butyl group and the chlorine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both steric and electronic effects are important .

Properties

CAS No.

521957-97-1

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

4-tert-butyl-3-chlorobenzoyl chloride

InChI

InChI=1S/C11H12Cl2O/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3

InChI Key

LLSNAQAUGBGPDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.